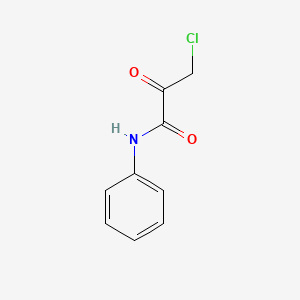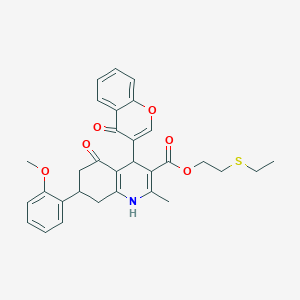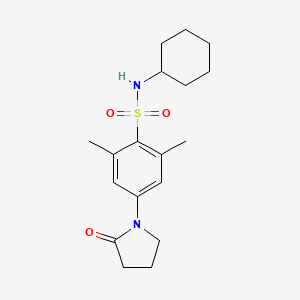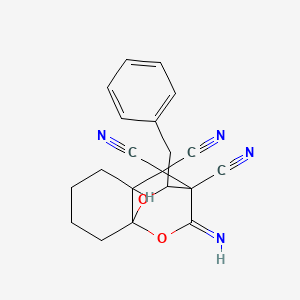
3-Chloro-2-oxo-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-oxo-N-phenylpropanamide is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of propanamide, featuring a phenyl group attached to the nitrogen atom and a chlorine atom at the third position of the propanamide chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-oxo-N-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoyl chloride with aniline (phenylamine) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. For example, the Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, can be adapted for continuous production. This method minimizes the formation of side products and allows for scalable production .
化学反応の分析
Types of Reactions
3-Chloro-2-oxo-N-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like nitric acid (HNO3) or bromine (Br2).
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 3-chloro-2-hydroxy-N-phenylpropanamide.
Oxidation: Formation of nitrated or halogenated phenyl derivatives.
科学的研究の応用
3-Chloro-2-oxo-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of 3-chloro-2-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
- 3-Chloro-2-oxo-N-(2-phenylethyl)propanamide
- 2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
- 3-(2-Chlorophenyl)-3-cyano-2-oxo-N-phenylpropanamide
Uniqueness
3-Chloro-2-oxo-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
特性
分子式 |
C9H8ClNO2 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
3-chloro-2-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C9H8ClNO2/c10-6-8(12)9(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) |
InChIキー |
GRBITXFMEHUYIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14948609.png)
![1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B14948610.png)
![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14948612.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate](/img/structure/B14948624.png)

![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)
![methyl 2-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14948638.png)

![Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
![N-(4-chlorophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948652.png)
![3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B14948678.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)
